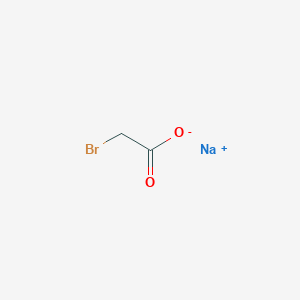

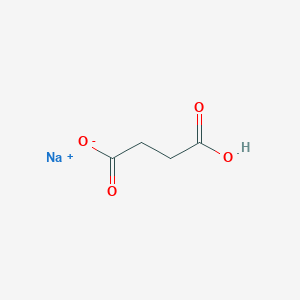

sodium;4-hydroxy-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound identified as “sodium;4-hydroxy-4-oxobutanoate” is citric acid. Citric acid is a weak organic acid that is naturally found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Additionally, citric acid is utilized in various industrial applications, including cleaning agents, cosmetics, and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Citric acid can be synthesized through the fermentation of carbohydrates such as glucose or sucrose by the mold Aspergillus niger. The fermentation process involves the following steps:

Inoculation: The mold Aspergillus niger is inoculated into a nutrient medium containing a carbohydrate source.

Fermentation: The mold ferments the carbohydrate, producing citric acid as a byproduct.

Recovery: The citric acid is recovered from the fermentation broth through filtration and precipitation.

Industrial Production Methods

Industrial production of citric acid primarily relies on the fermentation process described above. The process is optimized to maximize yield and efficiency. Key factors include maintaining optimal pH, temperature, and nutrient levels in the fermentation medium. The citric acid is then purified through crystallization and drying.

Analyse Des Réactions Chimiques

Types of Reactions

Citric acid undergoes various chemical reactions, including:

Oxidation: Citric acid can be oxidized to form carbon dioxide and water.

Reduction: Citric acid can be reduced to form isocitric acid.

Substitution: Citric acid can undergo esterification reactions to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Esterification reactions typically involve alcohols and an acid catalyst.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Isocitric acid.

Substitution: Various esters of citric acid.

Applications De Recherche Scientifique

Citric acid has a wide range of scientific research applications, including:

Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.

Biology: Utilized in buffer solutions to maintain pH stability in biological experiments.

Medicine: Employed as an anticoagulant in blood collection tubes and as an ingredient in pharmaceutical formulations.

Industry: Used in cleaning agents, cosmetics, and food preservation.

Mécanisme D'action

Citric acid exerts its effects through several mechanisms:

Chelation: Citric acid can chelate metal ions, preventing them from participating in unwanted chemical reactions.

pH Regulation: Citric acid can act as a buffer, maintaining the pH of solutions within a desired range.

Antimicrobial Activity: Citric acid can inhibit the growth of certain microorganisms by disrupting their cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tartaric Acid: Another organic acid used in food and beverage applications.

Malic Acid: Found in apples and used as a flavoring agent.

Lactic Acid: Produced by fermentation and used in food preservation and cosmetics.

Uniqueness of Citric Acid

Citric acid is unique due to its widespread availability, low toxicity, and versatility in various applications. Its ability to chelate metal ions and act as a pH regulator makes it particularly valuable in both scientific research and industrial applications.

Propriétés

IUPAC Name |

sodium;4-hydroxy-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQSXALQTHVPDQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])C(=O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)

![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)